

Meds433: A Potent Inhibitor of human Dihydroorotate Dehydrogenase (hDHODH)

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Compound of Interest

Compound Name: Meds433

Cat. No.: B15576010

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Meds433 has emerged as a highly potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With an IC₅₀ value of 1.2 nM, **Meds433** demonstrates significant potential for therapeutic applications where inhibition of pyrimidine synthesis is beneficial, such as in antiviral and anticancer treatments.^[1] This guide provides a comparative analysis of **Meds433**'s inhibitory activity against other known hDHODH inhibitors, details the experimental protocol for assessing this activity, and visualizes the relevant biological pathway and experimental workflow.

Comparative Inhibitory Activity

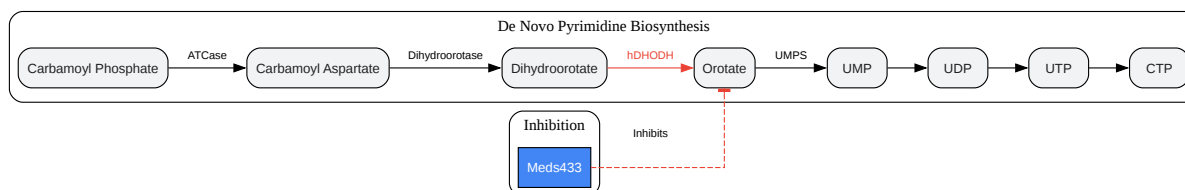
The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Meds433 exhibits exceptional potency when compared to other well-characterized hDHODH inhibitors.

Inhibitor	Target	IC50 (nM)
Meds433	Human DHODH	1.2[1]
BAY 2402234	Human DHODH	1.2[2]
Brequinar	Human DHODH	1.8 - 20[2][3]
ASLAN003	Human DHODH	35[2]
H-006	Human DHODH	3.8[4]
Teriflunomide	Human DHODH	Not specified in the provided results
Dhodh-IN-15	Human DHODH	210[2]

The Role of hDHODH in de novo Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for pyrimidines.[5][6] hDHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[5] By inhibiting hDHODH, compounds like **Meds433** can deplete the intracellular pool of pyrimidines, thereby impeding cellular proliferation and viral replication.[7]



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Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by **Meds433**.

Experimental Validation of hDHODH Inhibitory Activity

The inhibitory activity of compounds like **Meds433** is typically determined using an in vitro enzyme inhibition assay. This assay directly measures the enzymatic activity of recombinant human DHODH in the presence of varying concentrations of the inhibitor.

Experimental Protocol: hDHODH Enzyme Inhibition Assay

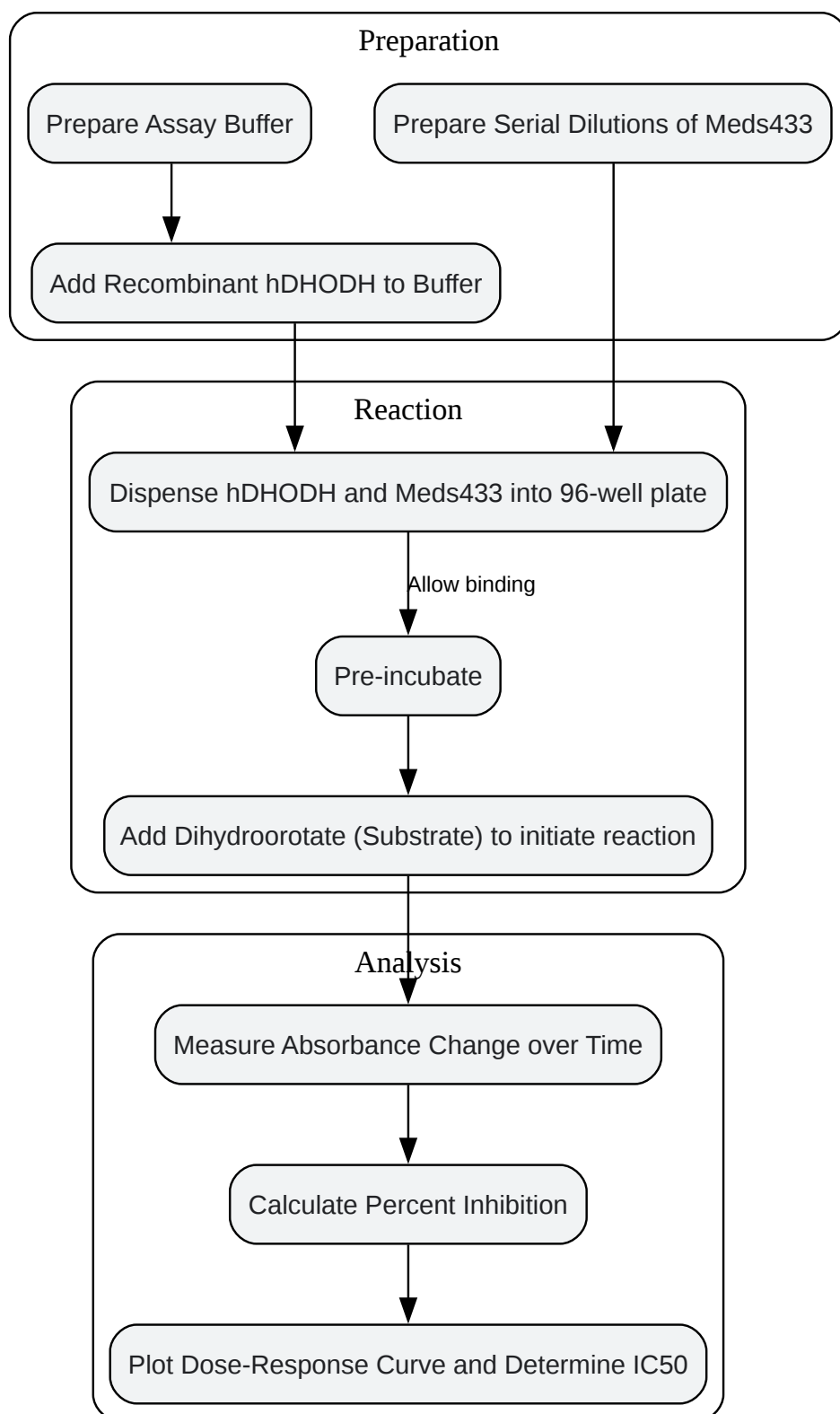
This protocol outlines a general procedure for determining the IC₅₀ value of a potential hDHODH inhibitor.

1. Reagents and Materials:

- Recombinant human DHODH enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)
- Dihydroorotate (DHO) - Substrate
- Coenzyme Q10 (CoQ10) or another suitable electron acceptor
- 2,6-dichloroindophenol (DCIP) - Chromogenic probe
- Test inhibitor (e.g., **Meds433**) dissolved in DMSO
- 96-well microplate
- Microplate reader

2. Assay Procedure:

- **Prepare Reagent Mix:** Prepare an assay mixture containing the assay buffer, recombinant hDHODH enzyme, and the electron acceptor (e.g., CoQ10 and DCIP).
- **Inhibitor Preparation:** Prepare a serial dilution of the test inhibitor in DMSO.
- **Incubation:** Add the assay mixture and varying concentrations of the inhibitor to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 30 minutes at 25°C) to allow for inhibitor binding to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate, dihydroorotate, to each well.
- **Data Acquisition:** Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 650 nm for DCIP) over time using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.
- **Data Analysis:** Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a suitable dose-response curve.



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Caption: Experimental workflow for determining the IC₅₀ of an hDHODH inhibitor.

Conclusion

Meds433 is a highly potent inhibitor of human dihydroorotate dehydrogenase, with an IC₅₀ in the low nanomolar range. Its efficacy is comparable or superior to several other known hDHODH inhibitors. The validation of its inhibitory activity is achieved through established in vitro enzymatic assays, which are crucial for the characterization and development of new therapeutic agents targeting the de novo pyrimidine biosynthesis pathway. The potent activity of **Meds433** makes it a promising candidate for further investigation in the treatment of diseases characterized by rapid cell proliferation.

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